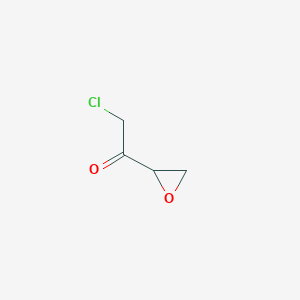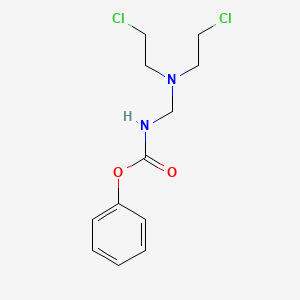
Phenyl bis(2-chloroethyl)aminomethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl bis(2-chloroethyl)aminomethylcarbamate is an organic compound with the molecular formula C12H16Cl2N2O2. It contains a phenyl group, two chloroethyl groups, an aminomethyl group, and a carbamate group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl bis(2-chloroethyl)aminomethylcarbamate typically involves the reaction of phenyl isocyanate with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Phenyl isocyanate} + \text{Bis(2-chloroethyl)amine} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
Phenyl bis(2-chloroethyl)aminomethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbamates and amides, while reduction can produce amines.
Scientific Research Applications
Phenyl bis(2-chloroethyl)aminomethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl bis(2-chloroethyl)aminomethylcarbamate involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in cancer cells.
Comparison with Similar Compounds
Phenyl bis(2-chloroethyl)aminomethylcarbamate can be compared with other similar compounds, such as:
Chlorambucil: Both compounds contain chloroethyl groups and have potential anticancer activity. this compound has a different structure and may exhibit unique properties.
Melphalan: Another compound with chloroethyl groups, used in cancer treatment. The differences in structure can lead to variations in their biological activity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.
Properties
CAS No. |
58050-47-8 |
|---|---|
Molecular Formula |
C12H16Cl2N2O2 |
Molecular Weight |
291.17 g/mol |
IUPAC Name |
phenyl N-[bis(2-chloroethyl)aminomethyl]carbamate |
InChI |
InChI=1S/C12H16Cl2N2O2/c13-6-8-16(9-7-14)10-15-12(17)18-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,17) |
InChI Key |
KWFCOVFVHYDAFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCN(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


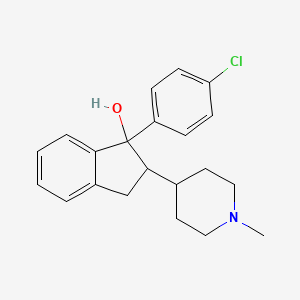
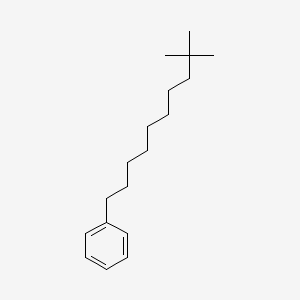

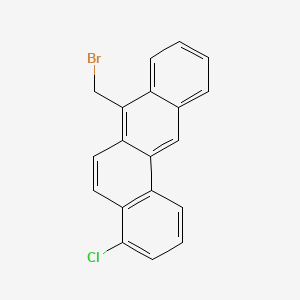
![3-(Pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13955288.png)
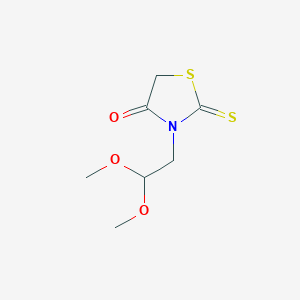
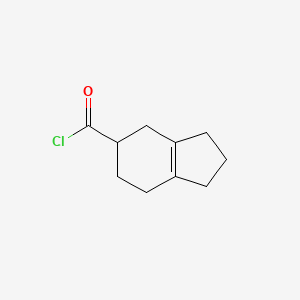
![4-Chloro-3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13955307.png)
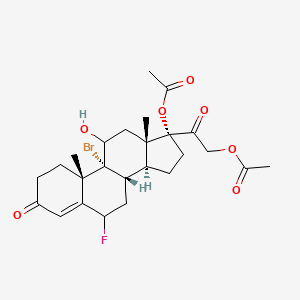
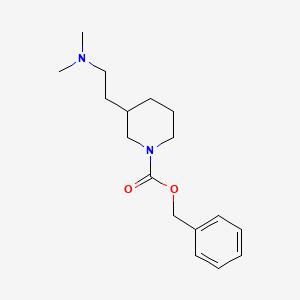
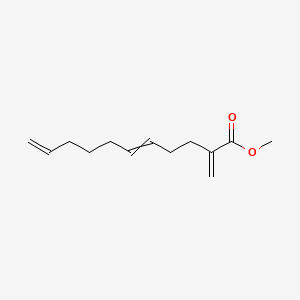
![3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13955333.png)
![(2S)-2-[amino-(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13955335.png)
